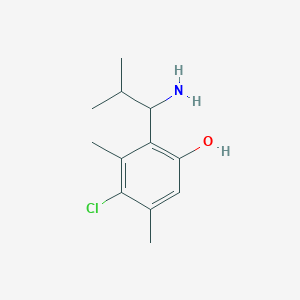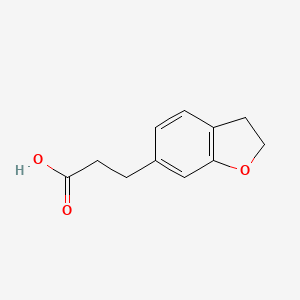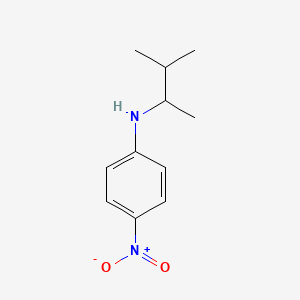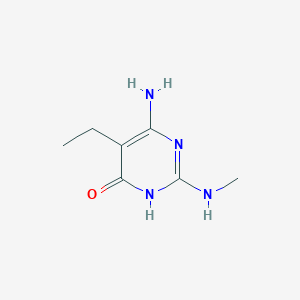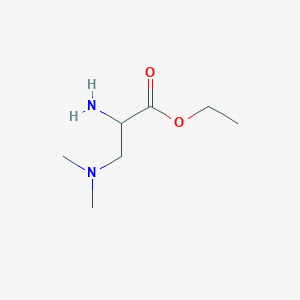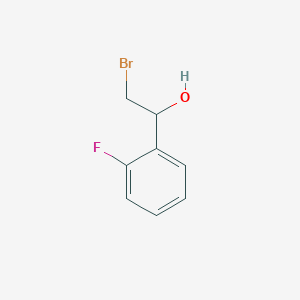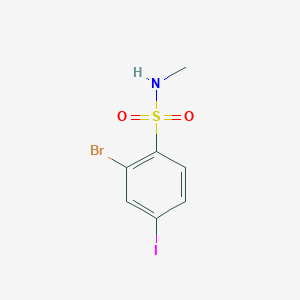![molecular formula C9H10N4O B15274522 4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)
4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds have gained significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often employs similar click chemistry techniques. The scalability of these reactions makes them suitable for large-scale production. Additionally, the use of water-soluble ligands and biocompatible catalysts enhances the efficiency and reduces the environmental impact of the industrial processes .
化学反应分析
Types of Reactions
4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated phenol derivatives.
科学研究应用
4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties
作用机制
The mechanism of action of 4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. This compound can inhibit enzymes, disrupt protein-protein interactions, and modulate signaling pathways, leading to its diverse biological activities .
相似化合物的比较
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
- 3-(4-(4-Phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole
Uniqueness
4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
4-[(4-aminotriazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C9H10N4O/c10-9-6-13(12-11-9)5-7-1-3-8(14)4-2-7/h1-4,6,14H,5,10H2 |
InChI 键 |
HWHWVVGTZQNKNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


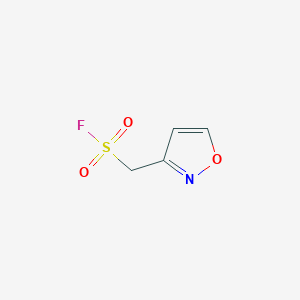
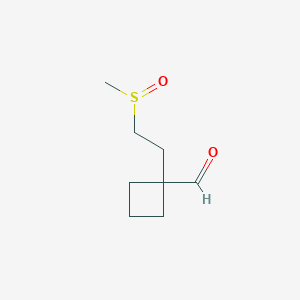
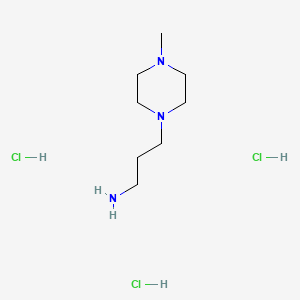
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
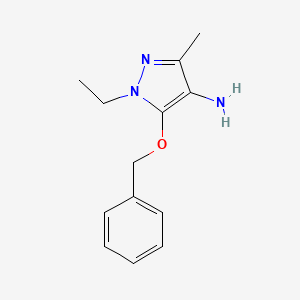
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
